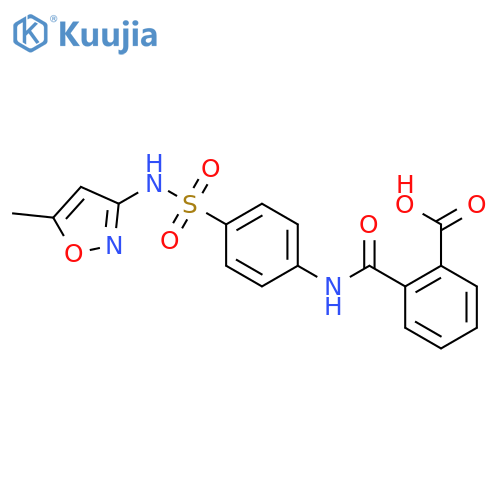

Cas no 68274-44-2 (2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)

2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-[[[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]amino]carbonyl]-

- EU-0047811

- 68274-44-2

- Oprea1_161362

- 2-((4-(n-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)carbamoyl)benzoic acid

- AF-614/30832041

- CS-0280753

- Z55165242

- AKOS000497201

- 2-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid

- DTXSID001133096

- Oprea1_202177

- STK028465

- 2-[[[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]amino]carbonyl]benzoic acid

- 2-[(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbonyl]benzoic acid

- 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid

-

- インチ: InChI=1S/C18H15N3O6S/c1-11-10-16(20-27-11)21-28(25,26)13-8-6-12(7-9-13)19-17(22)14-4-2-3-5-15(14)18(23)24/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24)

- InChIKey: LFZPOQZYPNVOOV-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

計算された属性

- せいみつぶんしりょう: 401.06825

- どういたいしつりょう: 401.06815638g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 671

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 147Ų

じっけんとくせい

- PSA: 138.6

2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M179270-500mg |

2-[(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbonyl]benzoic acid |

68274-44-2 | 500mg |

$ 370.00 | 2022-06-04 | ||

| TRC | M179270-2500mg |

2-[(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbonyl]benzoic acid |

68274-44-2 | 2500mg |

$ 1210.00 | 2022-06-04 | ||

| TRC | M179270-1000mg |

2-[(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbonyl]benzoic acid |

68274-44-2 | 1g |

$ 605.00 | 2022-06-04 |

2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

3. Back matter

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acidに関する追加情報

Introduction to 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid and Its Significance in Modern Chemical Biology

2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid (CAS No. 68274-44-2) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple functional groups, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both an isoxazole ring and an aminosulfonyl moiety in its structure imparts distinct chemical properties that are leveraged in various biochemical applications.

The isoxazole ring is a heterocyclic aromatic structure characterized by a three-membered ring containing one oxygen atom and two carbon atoms. This motif is well-known for its presence in numerous bioactive natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. In 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid, the 5-methyl-3-isoxazolyl substituent not only enhances the molecular complexity but also influences its electronic and steric properties, which are critical for interactions with biological targets.

The aminosulfonyl group (—SO₂NH₂) is another key feature of this compound, contributing to its potential as a bioisostere for other sulfonamide-containing molecules. Sulfonyl groups are widely recognized for their role in drug design due to their ability to form hydrogen bonds and participate in hydrophobic interactions, which are essential for target binding affinity. The incorporation of this group into the benzoic acid backbone of 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid creates a molecule with both hydrophilic and hydrophobic regions, enhancing its solubility and membrane permeability.

Recent advancements in chemical biology have highlighted the importance of multifunctional compounds like 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid in modulating complex biological pathways. The compound’s dual functionality—combining an isoxazole-based scaffold with an aminosulfonyl moiety—makes it a promising candidate for inhibiting enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegeneration. Studies have demonstrated that similar molecular architectures can exhibit potent activity against targets like kinases and transcription factors, which are key players in disease progression.

In the context of drug discovery, the synthesis of 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid represents a significant achievement in medicinal chemistry. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. These methodologies not only streamline the synthetic process but also allow for easy modifications to explore structural analogs with enhanced biological activity.

The biological evaluation of 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid has been conducted using both in vitro and in vivo models. Initial studies have revealed promising results regarding its interaction with specific protein targets, suggesting potential therapeutic applications. For instance, preliminary data indicate that this compound may inhibit the activity of certain kinases by competing with ATP binding or by modulating enzyme conformational changes. Such interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile.

The role of computational chemistry in analyzing 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities, identify key interaction residues on biological targets, and design derivatives with improved efficacy. These computational approaches complement experimental efforts by providing insights into molecular recognition processes at an atomic level. By integrating experimental data with computational predictions, researchers can accelerate the development pipeline for new drug candidates.

Future directions for research on 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid include exploring its potential as an inhibitor of protein-protein interactions (PPIs), which are often challenging targets for small-molecule drugs. Additionally, investigating its effects on cellular pathways using high-throughput screening (HTS) technologies could uncover novel therapeutic applications. The compound’s unique structural features also make it an attractive scaffold for developing prodrugs or targeted delivery systems, which could enhance its bioavailability and therapeutic index.

The synthesis and characterization of 2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid exemplify the intersection of organic chemistry, biochemistry, and computational science in modern drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this will play an increasingly important role in developing innovative treatments for human diseases. The ongoing exploration of its pharmacological properties ensures that it remains at the forefront of chemical biology research.

68274-44-2 (2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid) 関連製品

- 1219805-59-0(1-BroMo-2,3-dichlorobenzene-d3)

- 2137707-11-8(1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea)

- 2171720-06-0(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid)

- 1523106-72-0(1-(Azetidin-3-yl)imidazole-4-carboxylic acid)

- 2138229-62-4(4-Amino-3-(4-bromothiophen-2-yl)butanamide)

- 1261977-03-0(3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid)

- 2228515-94-2(3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine)

- 62346-12-7(DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate)

- 1804046-71-6(3-Fluoro-2-(2-oxopropyl)mandelic acid)

- 313405-44-6(4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline)